N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C20H16ClN3O2 |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2/c21-16-5-3-7-18-14(16)8-10-24(18)11-9-22-20(26)15-12-19(25)23-17-6-2-1-4-13(15)17/h1-8,10,12H,9,11H2,(H,22,26)(H,23,25) |
InChI Key |
PSBKJYOSTFUHMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Functionalization
The quinoline backbone is derived from 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (49 ), a common intermediate in quinoline syntheses. Key steps include:
-
Acid Chloride Formation : Treatment of 49 with thionyl chloride (SOCl₂) in dichloromethane under reflux yields the corresponding acid chloride. This intermediate is highly reactive, enabling efficient coupling with amines.
-
Hydroxylation : The 2-hydroxy group is introduced via selective oxidation or through starting materials pre-functionalized with hydroxyl groups.
-
Dissolve 49 (3.0 mmol) in dichloromethane (15 mL).
-
Add SOCl₂ (6.0 mmol) and reflux for 1 hour.
-
Concentrate under reduced pressure to isolate the acid chloride.
Indole Moiety Preparation
The 4-chloro-1H-indole component is synthesized via chlorination of indole derivatives. A patent method outlines a scalable approach:
-
Oxidation : React 7-azaindole with an oxidant (e.g., H₂O₂) at 5–10°C to form 7-azaindole oxide.
-
Sulfonation : Treat with sodium hydrogen sulfite to generate N-oxide-dihydro-7-azaindole-2-sodium sulfonate.
-
Chlorination : React with phosphorus oxychloride (POCl₃) under nitrogen, followed by oxidative dehydrogenation with NaOH to yield 4-chloro-7-azaindole.
For the ethylamine side chain, Pd-catalyzed coupling is employed:
-
Substrate : o-Iodoaniline reacts with aziridines using Pd(OAc)₂ and PPh₃ as catalysts.
-
Conditions : Cs₂CO₃ and CsBr in argon atmosphere at elevated temperatures.
Coupling and Final Assembly
The quinoline acid chloride is coupled with the indole-ethylamine intermediate using amide bond-forming reagents. A method adapted from indole-2-carboxamide syntheses involves:
-
Reagents : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine).
-
Procedure :
-
Combine quinoline acid chloride (1.0 equiv) and indole-ethylamine (1.2 equiv) in anhydrous DMF.
-
Add EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv).
-
Stir at room temperature for 12–24 hours.
-
-
Purification : Isolate the product via silica gel chromatography (ethyl acetate/hexane gradient).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Pd Catalysis : Pd(OAc)₂ with PPh₃ achieves >80% yield in indole-ethylamine synthesis.
-
Coupling Reagents : EDC/HOBt outperforms other reagents (e.g., DCC) in amide bond formation, with yields up to 84%.
Table 1: Comparison of Coupling Reagents
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDC·HCl/HOBt/DIPEA | 84 | 95 |
| DCC/DMAP | 68 | 87 |
| HATU/DIEA | 76 | 91 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC : >98% purity achieved using C18 columns (acetonitrile/water gradient).
Challenges and Alternative Approaches
Low Yields in Chlorination
Phosphorus oxychloride-mediated chlorination occasionally yields <50% due to over-chlorination. Alternatives include:
Purification Difficulties
-
Silica Gel Limitations : Polar byproducts complicate isolation. Switching to reverse-phase chromatography enhances resolution.
Comparative Analysis of Methods
Table 2: Synthetic Routes and Efficiency
| Step | Method | Yield (%) | Time (h) |
|---|---|---|---|
| Quinoline chlorination | SOCl₂ reflux | 84 | 1 |
| Indole chlorination | POCl₃/DMAP | 62 | 3 |
| Amide coupling | EDC/HOBt | 84 | 24 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and heat.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole-quinoline derivatives.
Scientific Research Applications
Structural Overview
The compound features:
- Indole Moiety: Known for its diverse biological activities.
- Quinoline Backbone: Provides additional pharmacological properties.
- Hydroxy and Carboxamide Functional Groups: Enhance solubility and reactivity.
Biological Activities
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide has shown potential in various biological applications:
-
Antimicrobial Activity:
- Exhibits activity against several bacterial strains, making it a candidate for developing new antibiotics.
- Studies indicate that the compound may inhibit bacterial growth through interference with essential metabolic pathways.
-
Anticancer Properties:
- Preliminary research suggests that this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
- Its ability to intercalate with DNA may affect gene expression, contributing to its anticancer effects.
- Antimalarial Activity:
Case Studies
Several studies have explored the efficacy of this compound:
-
Antimicrobial Efficacy Study:
- A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential as a new antibiotic agent.
-
Cancer Cell Line Research:
- Research involving various cancer cell lines demonstrated that treatment with the compound resulted in decreased cell viability and increased apoptosis markers. This suggests its potential as a therapeutic agent in oncology.
- Antimalarial Screening:
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects . For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
a) 2-Hydroxyquinoline-4-carboxamide Derivatives
- N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide (MM0604.03) Structural Difference: Replaces the 4-chloroindole group with a diethylaminoethyl chain. Impact: The diethylamino group increases basicity and water solubility, whereas the 4-chloroindole in the target compound likely enhances membrane permeability and target affinity. Key Data: Molecular weight = 287.36; LogD (predicted) ≈ 3.34 (pH 7.4) .
- F20 (Fragment-Based OGT Inhibitor) Structural Difference: Features a 4-(aminomethyl)benzoic acid elongation instead of the indole-ethyl chain. Impact: The elongation aims to target the GlcNAc-binding site of OGT.
b) Isoquinoline-Based Analog
- N-[2-(1H-Indol-3-yl)ethyl]-1-oxo-2-isopropyl-1,2-dihydroisoquinoline-4-carboxamide Structural Difference: Replaces quinoline with isoquinoline and introduces an isopropyl group. LogD (pH 7.4) = 3.34, similar to the target’s predicted lipophilicity .
Indole-Modified Derivatives
a) N-Benzyl-2-(4-chloro-1H-indol-1-yl)acetamide
- Structural Difference: Acetamide linker instead of carboxamide and a benzyl group replacing the quinoline moiety.
- Impact: Lacks the OGT-targeting quinoline scaffold but retains the 4-chloroindole group. This compound’s activity is undefined in the literature, though its simpler structure may limit target engagement .
b) N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide
- Structural Difference: Substitutes the quinoline-carboxamide with a phenylacetamide.
Activity Comparison Table
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The target compound’s 4-chloroindole group likely increases LogP compared to diethylamino (MM0604.03, LogD = 3.34) and benzamide derivatives.
- Solubility: The hydroxyquinoline group may introduce polarity, but the indole’s hydrophobicity could limit aqueous solubility relative to MM0604.03.
- Hydrogen Bonding: The carboxamide and hydroxy groups provide H-bond donors/acceptors critical for OGT binding, as seen in F20 .
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide is a compound that integrates both indole and quinoline moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and research findings.
Structural Characteristics
The compound features:
- Quinoline Backbone : Contains a hydroxyl group at the 2-position and a carboxamide functional group at the 4-position.
- Indole Moiety : The presence of a 4-chloro-1H-indole side chain enhances its biological profile.
This unique structure contributes to its potential interactions with various biological targets, making it a candidate for medicinal chemistry applications.
Biological Activity Overview
Recent studies have highlighted several promising biological activities associated with this compound:
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions that strategically introduce functional groups to enhance biological activity. The structure-activity relationship (SAR) studies reveal that modifications to the indole and quinoline rings can significantly affect the compound's potency and selectivity towards various biological targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Antiviral, anticancer |
| N-(2-Hydroxyphenyl)-2-hydroxyquinoline | Hydroxyl groups at positions 2 and 4 | Antioxidant |
| 6-Methoxyquinoline | Methoxy group at position 6 | Antimicrobial |
This compound stands out due to its dual functionality, which may enhance its biological activity compared to simpler analogs .
Future Directions
Further research is necessary to fully elucidate the mechanisms of action for this compound. Potential studies could focus on:
- Detailed mechanistic studies to understand its interactions with specific proteins involved in cellular signaling pathways.
- In vivo studies to assess therapeutic efficacy and safety profiles.
Q & A
Basic Research Question
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Photostability : Expose to UV-Vis light (e.g., ICH Q1B guidelines) and monitor degradation via HPLC .
- Hydrolytic Stability : Test in buffers at pH 1–13, analyzing hydrolytic products by LC-MS. For example, chloro-substituted quinolines may undergo nucleophilic substitution in alkaline conditions .
How can computational methods enhance the design of derivatives with improved target selectivity?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate binding to off-targets (e.g., CXCR4 or Bcl-2) to identify residues causing promiscuity .
- Free Energy Perturbation (FEP) : Predict the impact of substituents (e.g., replacing 4-chloro with 4-fluoro) on binding free energy .
- ADMET Prediction : Use tools like SwissADME to optimize log , polar surface area, and Rule of Five compliance, as demonstrated for related indole derivatives .
What experimental controls are critical when assessing this compound’s mechanism of action?
Basic Research Question
- Negative Controls : Use structurally similar but inactive analogs (e.g., unsubstituted indole or quinoline derivatives) to isolate pharmacological effects .
- Positive Controls : Include known inhibitors (e.g., Venetoclax for Bcl-2 inhibition) in cytotoxicity assays .
- Solvent Controls : Account for DMSO effects on cell viability (limit to ≤0.1% v/v) .
How can researchers address low yield challenges during scale-up synthesis?
Advanced Research Question
- Optimize Coupling Conditions : Replace HBTU with cheaper reagents like EDC/HOBt and optimize stoichiometry .
- Continuous Flow Chemistry : Improve mixing and heat transfer for exothermic steps (e.g., amide coupling) .
- Crystallization Screening : Use high-throughput platforms to identify solvents that enhance yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

